3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride
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Overview
Description
The compound “3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride” is structurally related to methiopropamine . Methiopropamine is an organic compound that was first reported in 1942 . It consists of a thiophene group with an alkyl amine substituent at the 2-position . It has been used as a “research chemical” or “legal high” and has limited popularity as a recreational stimulant .
Synthesis Analysis
The synthesis of methiopropamine, which is structurally similar to the compound , involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane . This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane . The final step involves a reaction with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis
The molecular structure of the compound is similar to that of methiopropamine . It consists of a thiophene group with an alkyl amine substituent at the 2-position . The compound has a molar mass of 155.26 g/mol .Chemical Reactions Analysis
Methiopropamine, a structurally similar compound, undergoes several chemical reactions in the body . It is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one, which can be seen as a phenylacetone derivative . Thiophene-2-carboxylic acid is the final major metabolic product .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are similar to those of methiopropamine . It has a molar mass of 155.26 g/mol . The compound is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
Target of Action
It’s worth noting that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Compounds containing a thiophene nucleus have been shown to exhibit various activities . For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent, and the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one works as serotonin antagonists and is used in the treatment of Alzheimer’s .
Biochemical Pathways
It’s known that thiophene-containing compounds can affect various biological activities .
Pharmacokinetics
It’s worth noting that compounds containing an indole nucleus, which is structurally similar to thiophene, follow lipinski’s rule in molecular prediction studies .
Result of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties .
Safety and Hazards
Future Directions
Thiophene-based analogs, including the compound , have been the focus of a growing number of scientists as a potential class of biologically active compounds . They have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine hydrochloride involves the reaction of 3-methyl-1H-pyrazol-5-amine with thiophen-2-carbaldehyde followed by reduction and hydrochloride salt formation.", "Starting Materials": [ "3-methyl-1H-pyrazol-5-amine", "thiophen-2-carbaldehyde", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 3-methyl-1H-pyrazol-5-amine is reacted with thiophen-2-carbaldehyde in the presence of a suitable solvent and a catalyst to form 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine.", "Step 2: The resulting product from step 1 is then reduced using sodium borohydride in a suitable solvent to form the corresponding amine.", "Step 3: The amine product from step 2 is then treated with hydrochloric acid in water to form the hydrochloride salt of 3-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazol-5-amine." ] } | |
CAS No. |
1820618-78-7 |
Molecular Formula |
C9H12ClN3S |
Molecular Weight |
229.7 |
Purity |
85 |
Origin of Product |
United States |
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